molecular formula C13H8INO2 B12515245 2-(Benzo[d]oxazol-2-yl)-5-iodophenol

2-(Benzo[d]oxazol-2-yl)-5-iodophenol

Cat. No.: B12515245
M. Wt: 337.11 g/mol
InChI Key: HMKGSIQHYUQZLS-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-5-iodophenol is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features an iodine atom at the 5-position of the phenol ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-5-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-(Benzo[d]oxazol-2-yl)-5-iodophenol makes it unique compared to other benzoxazole derivatives. This iodine atom can enhance its reactivity in substitution reactions and potentially improve its biological activity by increasing its binding affinity for specific molecular targets .

Properties

Molecular Formula

C13H8INO2

Molecular Weight

337.11 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-iodophenol

InChI

InChI=1S/C13H8INO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

HMKGSIQHYUQZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)I)O

Origin of Product

United States

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